trans-1,2-Bis(propylsulfonyl)ethylene
Description
trans-1,2-Bis(propylsulfonyl)ethylene (CAS RN 1113-14-0) is an ethylene derivative substituted with propylsulfonyl groups in a trans configuration. Its molecular formula is C₈H₁₆O₄S₂, and it is structurally characterized by two electron-withdrawing sulfonyl groups attached to the ethylene backbone . Notably, it is flagged as "drug sensitive" in pharmacological screening contexts, though the specific mechanism or application remains unclear .
Properties
CAS No. |
1113-14-0 |
|---|---|
Molecular Formula |
C8H16O4S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-[(E)-2-propylsulfonylethenyl]sulfonylpropane |
InChI |
InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
YTPMCWYIRHLEGM-BQYQJAHWSA-N |
SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Isomeric SMILES |
CCCS(=O)(=O)/C=C\S(=O)(=O)CCC |
Canonical SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Other CAS No. |
1113-14-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare trans-1,2-Bis(propylsulfonyl)ethylene with structurally analogous ethylene derivatives, focusing on substituent effects, physical properties, applications, and safety.
Table 1: Comparative Analysis of Ethylene Derivatives
Structural and Functional Differences
- Sulfonyl vs. In contrast, the electron-rich diphenylphosphino groups in trans/cis-1,2-Bis(diphenylphosphino)ethylene facilitate metal coordination, making them effective ligands in catalysis .
- Pyridyl Isomerism : The 4-pyridyl isomer (BPE) forms stable coordination polymers for MOFs and enhances surface-enhanced Raman spectroscopy (SERS) signals due to its planar structure and π-π interactions . The 2-pyridyl isomer, however, is utilized in environmental chromatography for analyte absorption, likely due to altered steric and electronic properties .
- Perfluoroalkyl Substituents : trans-1,2-Bis(perfluorohexyl)ethylene exhibits extreme hydrophobicity and thermal stability, making it suitable for fluorinated electrolytes in high-performance batteries .
Research Findings and Gaps
- BPE in SERS : Density functional theory (DFT) calculations confirm its optimal adsorption on silver substrates, enabling ultrasensitive molecular detection .
- Phosphino Ligands: Their stereochemistry (cis vs. trans) influences catalytic activity, but melting points and solubility data for cis isomers remain underreported .
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